1-Tridecanol, methanesulfonate
Overview
Description
1-Tridecanol, methanesulfonate, also known as tridecyl methanesulfonate or tridecyl mesylate, is a chemical compound categorized under methane sulfonates. It is a derivative of 1-tridecanol, a fatty alcohol, and methanesulfonic acid. This compound is primarily used in various industrial and research applications due to its unique chemical properties .
Preparation Methods
1-Tridecanol, methanesulfonate can be synthesized through the reaction of 1-tridecanol with methanesulfonyl chloride in the presence of a base such as pyridine. The reaction typically occurs under mild conditions and yields the desired product with high purity. Industrial production methods often involve large-scale synthesis using similar reaction conditions to ensure consistency and efficiency .
Chemical Reactions Analysis
1-Tridecanol, methanesulfonate undergoes several types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the methanesulfonate group is replaced by other nucleophiles.
Oxidation and Reduction: While the compound itself is relatively stable, its derivatives can undergo oxidation and reduction reactions under specific conditions.
Common reagents used in these reactions include strong acids, bases, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Tridecanol, methanesulfonate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug delivery systems.
Industry: It is used in the production of surfactants, lubricants, and other industrial chemicals
Mechanism of Action
The mechanism of action of 1-tridecanol, methanesulfonate involves its ability to act as an alkylating agent. The methanesulfonate group can undergo nucleophilic substitution reactions, leading to the formation of new chemical bonds. This property makes it useful in various chemical synthesis processes. The molecular targets and pathways involved depend on the specific application and the nature of the interacting molecules .
Comparison with Similar Compounds
1-Tridecanol, methanesulfonate can be compared with other similar compounds such as:
1-Tridecanol: A fatty alcohol with similar chain length but lacking the methanesulfonate group.
Methanesulfonic Acid: The parent acid from which the methanesulfonate group is derived.
Other Methanesulfonates: Compounds like tridecyl methanesulfonate share similar chemical properties but differ in their specific applications and reactivity .
The uniqueness of this compound lies in its combination of a long alkyl chain with a reactive methanesulfonate group, making it versatile for various chemical and industrial applications.
Properties
IUPAC Name |
methanesulfonic acid;tridecan-1-ol | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H28O.CH4O3S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14;1-5(2,3)4/h14H,2-13H2,1H3;1H3,(H,2,3,4) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUGYUDSSQHHUHK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCO.CS(=O)(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H32O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10805700 | |
Record name | Methanesulfonic acid--tridecan-1-ol (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10805700 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.47 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62732-69-8 | |
Record name | Methanesulfonic acid--tridecan-1-ol (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10805700 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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